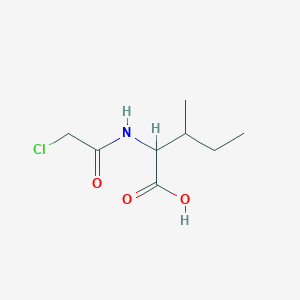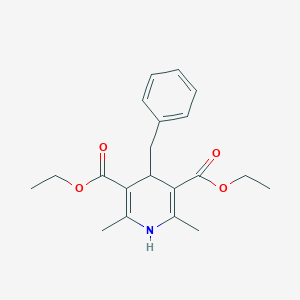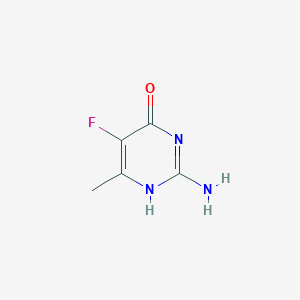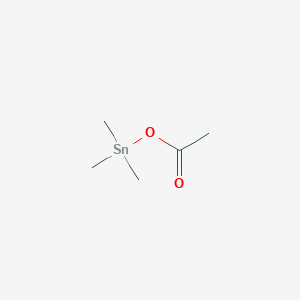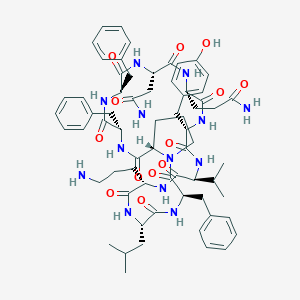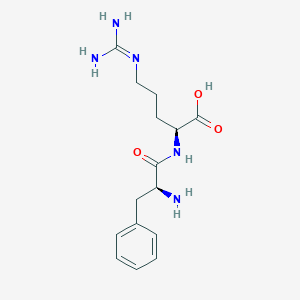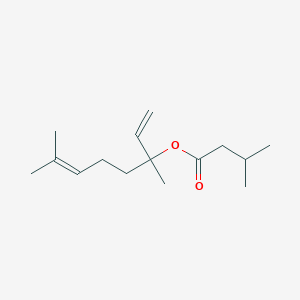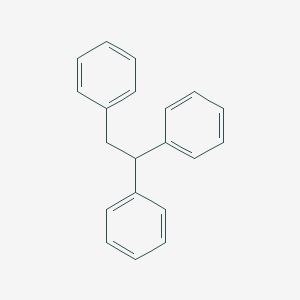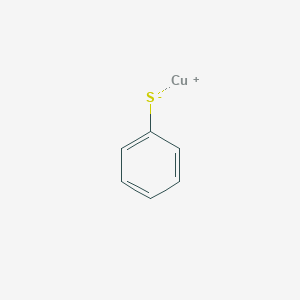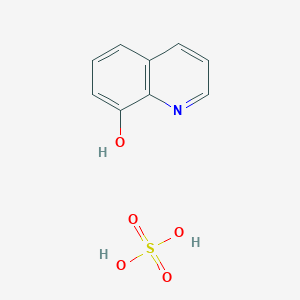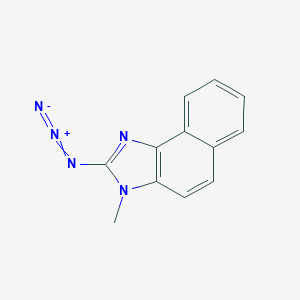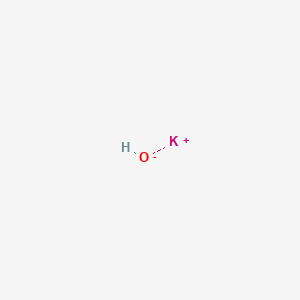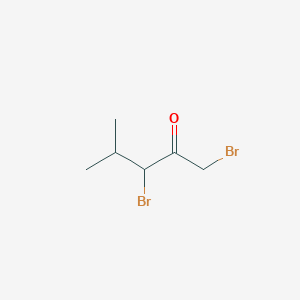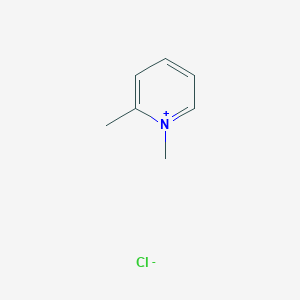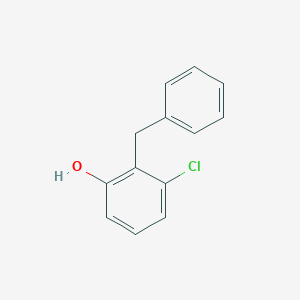
Phenol, chloro(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, chloro(phenylmethyl)-, also known as benzyl chlorophenol, is a chemical compound that has been widely used in scientific research. It is a colorless or light yellow liquid with a strong, sweet odor. This chemical is commonly used as a disinfectant, antiseptic, and preservative due to its strong antimicrobial properties. In
Mecanismo De Acción
The antimicrobial activity of phenol, chloro(phenylmethyl)- is due to its ability to disrupt the cell membrane of microorganisms. It does this by penetrating the cell membrane and causing damage to the lipid bilayer. This disruption leads to leakage of intracellular components and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Phenol, chloro(phenylmethyl)- has been shown to have toxic effects on mammalian cells. It can cause damage to the liver and kidneys, as well as the respiratory and nervous systems. It has also been shown to have carcinogenic properties in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenol, chloro(phenylmethyl)- is a widely used disinfectant and antiseptic in medical and laboratory settings due to its strong antimicrobial properties. However, it is important to use caution when handling this chemical as it can be toxic to humans and animals. It is also important to note that the use of phenol, chloro(phenylmethyl)- may interfere with certain laboratory assays and experiments.
Direcciones Futuras
There are several future directions for research on phenol, chloro(phenylmethyl)-. One area of interest is the development of safer and more effective disinfectants and antiseptics that do not have toxic effects on humans and animals. Another area of interest is the use of phenol, chloro(phenylmethyl)- in the development of new antimicrobial agents for the treatment of infections. Additionally, further research is needed to fully understand the toxic effects of this chemical on mammalian cells and to develop strategies for minimizing these effects.
Métodos De Síntesis
Phenol, chloro(phenylmethyl)- can be synthesized by reacting Phenol, chloro(phenylmethyl)- alcohol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction produces Phenol, chloro(phenylmethyl)- chloride, which is then reacted with sodium hydroxide to produce the final product, Phenol, chloro(phenylmethyl)- chlorophenol.
Aplicaciones Científicas De Investigación
Phenol, chloro(phenylmethyl)- has been widely used in scientific research due to its strong antimicrobial properties. It has been used as a disinfectant and antiseptic in medical settings to prevent the spread of infections. It has also been used in the food industry as a preservative to prevent the growth of bacteria and fungi.
Propiedades
Número CAS |
1322-48-1 |
|---|---|
Nombre del producto |
Phenol, chloro(phenylmethyl)- |
Fórmula molecular |
C13H11ClO |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-benzyl-3-chlorophenol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
Clave InChI |
LPGXETZQYQWXOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
Sinónimos |
Phenol, chloro(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



